

# Oral Gavage Formulation for GSK3368715 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1] Dysregulation of Type I PRMT activity is implicated in various cancers, making them attractive therapeutic targets.[1] GSK3368715 has demonstrated antitumor activity in preclinical models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma xenografts.[3] This document provides detailed protocols for the preparation of oral gavage formulations of GSK3368715 for use in murine studies.

# **Physicochemical and Pharmacological Properties**

A summary of the relevant properties of **GSK3368715** is presented below.



| Property                              | Value                                                                                       | Source(s) |
|---------------------------------------|---------------------------------------------------------------------------------------------|-----------|
| Molecular Formula                     | C20H38N4O2                                                                                  | [4]       |
| Molecular Weight                      | 366.54 g/mol                                                                                | [4]       |
| Mechanism of Action                   | Reversible, S-adenosyl-L-<br>methionine (SAM)<br>uncompetitive inhibitor of Type<br>I PRMTs | [1][2]    |
| Primary Targets                       | PRMT1, PRMT3, PRMT6,<br>PRMT8                                                               | [1][2]    |
| Solubility (as trihydrochloride salt) | DMSO: 81 mg/mL, Water: 81 mg/mL, Ethanol: 81 mg/mL                                          | [5]       |
| In Vivo Efficacy (Mice)               | Tumor regression observed at doses ranging from >75 mg/kg to 300 mg/kg in xenograft models. | [6][7]    |

# **Signaling Pathway Inhibition**

GSK3368715 exerts its anti-tumor effects by inhibiting Type I PRMTs, which in turn modulates key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][8] PRMT1 can directly methylate EGFR, enhancing its activity.[9][10] Additionally, PRMT1 regulates the transcription of crucial components of the Wnt pathway, including LRP5 and Porcupine (PORCN).[1][11] Inhibition of PRMT1 by GSK3368715 can therefore lead to the downregulation of these proproliferative pathways.



#### Mechanism of Action of GSK3368715



Click to download full resolution via product page

GSK3368715 inhibits PRMT1, affecting EGFR and Wnt signaling.



# **Experimental Protocols**

Two primary formulations are recommended for the oral administration of **GSK3368715** in mice. The choice of vehicle may depend on the specific experimental requirements and the desired dosing regimen.

# Formulation 1: Methylcellulose-Based Suspension

This formulation is suitable for creating a homogenous suspension of **GSK3368715**.

### Materials:

- GSK3368715 powder
- Methylcellulose (400 cP)
- Sterile deionized water
- Magnetic stirrer and stir bar
- Heating plate
- Ice bath or refrigerator

Protocol for 0.5% Methylcellulose Vehicle Preparation:

- To prepare 100 mL of 0.5% methylcellulose, heat approximately 33 mL of sterile deionized water to 60-80°C on a heating plate with stirring.
- Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure proper wetting and prevent clumping.
- Once a homogenous milky suspension is formed, remove the beaker from the heat.
- Add the remaining 67 mL of cold sterile deionized water to the suspension.
- Place the beaker in an ice bath or a 4°C refrigerator and continue to stir until the solution becomes clear and viscous.



• Store the prepared 0.5% methylcellulose vehicle at 4°C.

Protocol for **GSK3368715** Suspension Preparation:

- Calculate the required amount of GSK3368715 and 0.5% methylcellulose vehicle based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess.
- Weigh the calculated amount of **GSK3368715** powder and place it in a sterile tube.
- Add the appropriate volume of the chilled 0.5% methylcellulose vehicle to the GSK3368715 powder.
- Vortex the mixture vigorously for several minutes to ensure a uniform suspension.
- Visually inspect the suspension for any clumps or undissolved particles. If necessary, sonicate briefly in a water bath sonicator.
- It is recommended to prepare this formulation fresh daily. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before administration.

# **Formulation 2: Solubilized Formulation**

This formulation provides a clear solution and may be suitable for studies where complete dissolution is preferred.

### Materials:

- GSK3368715 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile deionized water (ddH<sub>2</sub>O)

Protocol for Solubilized Formulation Preparation (Example for a final concentration):



- A suggested vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O.[11]
- Prepare a concentrated stock solution of GSK3368715 in anhydrous DMSO. For example, to
  prepare a final dosing solution, you might dissolve GSK3368715 in DMSO to achieve a
  concentration that will be 5% of the final volume.
- In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
- Add the GSK3368715/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly until clear.
- Add the sterile ddH<sub>2</sub>O to the mixture and vortex again until a homogenous and clear solution is formed.
- This formulation should be prepared fresh daily immediately before use for optimal results.[5]

# **Oral Gavage Administration Workflow**

The following diagram outlines the general workflow for preparing and administering the **GSK3368715** formulation via oral gavage in mice.



# Formulation Preparation Calculate Dose & Volume Prepare Vehicle Weigh GSK3368715 (e.g., 0.5% Methylcellulose) Mix GSK3368715 with Vehicle Vortex/Sonicate to Homogenize Administration Weigh Mouse Calculate Final Load Gavage Syringe Oral Gavage Post-Administration **Monitor Animal** for Adverse Effects Record Dosing

### Oral Gavage Workflow for GSK3368715 in Mice

Click to download full resolution via product page

Details

A stepwise workflow for the preparation and administration of GSK3368715.



# **Important Considerations**

- Animal Welfare: All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
   Proper handling and gavage techniques are crucial to minimize stress and potential injury to the animals.
- Dose and Volume: The typical oral gavage volume for mice is 10 mL/kg. The final dosing volume should be calculated based on the individual animal's body weight.
- Stability: As specific stability data for GSK3368715 in these formulations is not publicly
  available, it is strongly recommended to prepare the formulations fresh on the day of use.
- Pharmacokinetics and Maximum Tolerated Dose (MTD): Comprehensive pharmacokinetic
  data (e.g., Cmax, Tmax, oral bioavailability) and a definitive MTD for GSK3368715 in mice
  have not been widely published. It is advisable to conduct pilot studies to determine these
  parameters for the specific mouse strain and experimental conditions.
- Safety: A Phase 1 clinical trial of GSK3368715 in humans was terminated early due to a
  higher-than-expected incidence of thromboembolic events.[6][12] While the direct relevance
  to murine studies is not established, careful monitoring for any adverse effects is warranted.

## Conclusion

The protocols outlined in this document provide a foundation for the successful oral administration of **GSK3368715** in mice. The choice of formulation will depend on the specific needs of the study. Adherence to proper preparation and administration techniques, along with careful monitoring of the animals, will ensure the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this Type I PRMT inhibitor.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

# Methodological & Application





- 1. biorxiv.org [biorxiv.org]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer Institut Curie [curie.fr]
- 3. benchchem.com [benchchem.com]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5
   Inhibition through MTAP Loss PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism, and oral bioavailability of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An essential role of PRMT1-mediated EGFR methylation in EGFR activation by ribonuclease 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oral Gavage Formulation for GSK3368715 in Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584202#oral-gavage-formulation-for-gsk3368715-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com